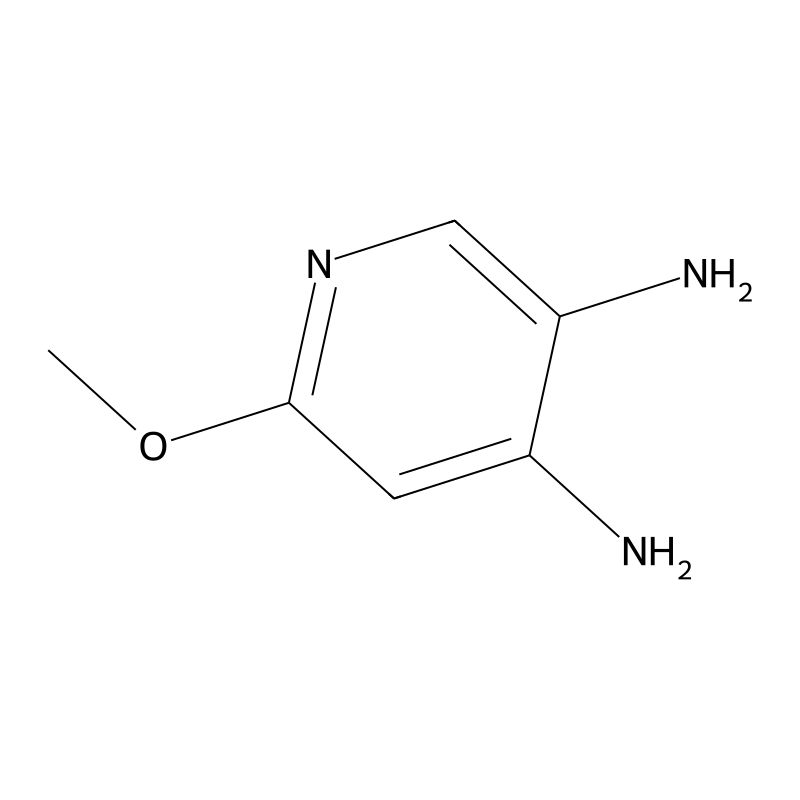6-Methoxypyridine-3,4-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
Potential Applications:
While research on 6-Methoxypyridine-3,4-diamine is still in its early stages, its unique chemical structure has sparked interest in exploring its potential applications in various scientific fields. Here are some potential areas of investigation:
- Pharmaceutical research: The presence of the two amine groups and the methoxy group in the molecule suggests potential for developing new drugs. The amine groups could participate in hydrogen bonding with biological targets, while the methoxy group could enhance the molecule's solubility and bioavailability [].
- Material science: The aromatic ring and amine functionalities could make 6-Methoxypyridine-3,4-diamine a valuable building block for the synthesis of new materials with desirable properties, such as polymers or catalysts [].
- Organic chemistry: The compound's reactivity could be explored for further functionalization and development of novel organic molecules with specific properties.
Current Research:
Despite its potential, 6-Methoxypyridine-3,4-diamine remains a relatively understudied compound. However, there are ongoing efforts to explore its applications. For example, a recent study investigated the use of 6-Methoxypyridine-3,4-diamine as a ligand for metal ions, with potential applications in catalysis [].
6-Methoxypyridine-3,4-diamine is an organic compound with the molecular formula and a molecular weight of approximately 139.16 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) and two amino groups (-NH₂) located at the 3 and 4 positions of the pyridine ring. This compound is known for its versatility in various
- Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
- Amination Reactions: The compound can participate in amination reactions to introduce new functional groups.
- Functionalization: Various functionalization strategies can be applied to modify the pyridine ring or the amino groups for specific applications in drug development or materials science .
Research indicates that 6-methoxypyridine-3,4-diamine exhibits notable biological activity. Its derivatives have been studied for their potential as:
- Antitumor Agents: Some studies suggest that compounds with a similar structure may inhibit cancer cell proliferation.
- Antimicrobial Properties: The presence of amino groups enhances its interaction with biological membranes, potentially leading to antimicrobial effects.
- Neuroprotective Effects: Research has indicated that certain methoxypyridine derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Several synthesis methods have been developed for 6-methoxypyridine-3,4-diamine:
- One-Pot Synthesis: A method involving the simultaneous reaction of starting materials under controlled conditions to yield the desired product efficiently.
- Multi-Step Synthesis: This involves several reaction steps where intermediates are formed before arriving at the final compound, allowing for greater control over functional group placement.
- Lithiation and Substitution: The lithiation of pyridine derivatives followed by electrophilic substitution has been explored to synthesize various substituted derivatives of 6-methoxypyridine .
6-Methoxypyridine-3,4-diamine has several applications across different fields:
- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.
- Materials Science: The compound's unique properties make it suitable for developing new materials with specific optical or electronic characteristics.
- Agricultural Chemicals: It can be used in synthesizing agrochemicals aimed at pest control or plant growth regulation .
Interaction studies involving 6-methoxypyridine-3,4-diamine have focused on its ability to form complexes with various metal ions. These studies are crucial for understanding its reactivity and potential applications in catalysis and material science. For example, investigations into its coordination chemistry reveal insights into how this compound can stabilize different metal centers, enhancing its utility in catalysis and sensor applications .
Several compounds share structural similarities with 6-methoxypyridine-3,4-diamine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Methoxy-4-methylpyridin-3-amine | 6635-91-2 | 0.82 |
| 6-Methoxy-5-methylpyridin-3-amine | 867012-70-2 | 0.79 |
| 6-Methoxy-2-methylpyridin-3-amine | 52090-56-9 | 0.77 |
| 2-Bromo-6-methoxypyridin-4-amine | 1196152-34-7 | 0.76 |
| N4-Ethyl-6-methoxypyridine-3,4-diamine | 925213-64-5 | Not available |
Uniqueness
The uniqueness of 6-methoxypyridine-3,4-diamine lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to other similar compounds. The presence of both amino groups at adjacent positions on the pyridine ring allows for diverse chemical transformations and interactions that are not as prevalent in other derivatives.







